4-(BUTAN-2-YL)-N-(4-ETHOXYPHENYL)BENZENE-1-SULFONAMIDE
Overview
Description
4-(BUTAN-2-YL)-N-(4-ETHOXYPHENYL)BENZENE-1-SULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a benzene ring substituted with a butan-2-yl group and an ethoxyphenyl group, along with a sulfonamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BUTAN-2-YL)-N-(4-ETHOXYPHENYL)BENZENE-1-SULFONAMIDE typically involves the following steps:
Formation of the Sulfonamide Group: The reaction begins with the sulfonation of benzene to introduce the sulfonamide group. This is usually achieved by reacting benzene with chlorosulfonic acid, followed by the addition of ammonia or an amine to form the sulfonamide.
Substitution Reactions: The butan-2-yl and ethoxyphenyl groups are introduced through substitution reactions. This can be done using Friedel-Crafts alkylation and acylation reactions, where the benzene ring is treated with butan-2-yl chloride and ethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(BUTAN-2-YL)-N-(4-ETHOXYPHENYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halides (e.g., butan-2-yl chloride) and Lewis acids (e.g., AlCl3) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
4-(BUTAN-2-YL)-N-(4-ETHOXYPHENYL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new sulfonamide-based compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(BUTAN-2-YL)-N-(4-ETHOXYPHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This prevents the bacteria from producing essential nucleotides, ultimately leading to their death.
Comparison with Similar Compounds
Similar Compounds
4-(BUTAN-2-YL)-N-(4-METHOXYPHENYL)BENZENE-1-SULFONAMIDE: Similar structure but with a methoxy group instead of an ethoxy group.
4-(BUTAN-2-YL)-N-(4-HYDROXYPHENYL)BENZENE-1-SULFONAMIDE: Similar structure but with a hydroxy group instead of an ethoxy group.
4-(BUTAN-2-YL)-N-(4-CHLOROPHENYL)BENZENE-1-SULFONAMIDE: Similar structure but with a chloro group instead of an ethoxy group.
Uniqueness
The uniqueness of 4-(BUTAN-2-YL)-N-(4-ETHOXYPHENYL)BENZENE-1-SULFONAMIDE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group may enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a therapeutic agent.
Properties
IUPAC Name |
4-butan-2-yl-N-(4-ethoxyphenyl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-4-14(3)15-6-12-18(13-7-15)23(20,21)19-16-8-10-17(11-9-16)22-5-2/h6-14,19H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVIRWWSBJACHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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